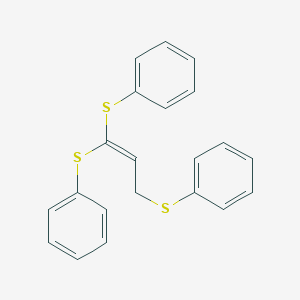
1,1,3-Tris(phenylthio)-1-propene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,3-Tris(phenylthio)-1-propene is a synthetic compound that has attracted attention due to its potential applications in scientific research. This compound is commonly referred to as TPTP and is a member of the organosulfur compound family. TPTP is a colorless liquid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
作用机制
TPTP is known to interact with proteins through covalent bonding with cysteine residues. This interaction can lead to the modification of protein function and can be used to study protein structure and function. TPTP has also been shown to have antioxidant properties that can protect cells from oxidative stress.
生化和生理效应
TPTP has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. TPTP has also been shown to have anti-inflammatory properties and to protect cells from oxidative stress. Additionally, TPTP has been shown to have neuroprotective effects and to improve cognitive function.
实验室实验的优点和局限性
One of the main advantages of TPTP is its versatility in the laboratory. It can be used as a ligand for metal complexes, as a building block for organic synthesis, and as a probe for studying protein-ligand interactions. However, one of the limitations of TPTP is its potential toxicity. It is important to handle TPTP with care and to use appropriate safety measures when working with this compound.
未来方向
The potential applications of TPTP in scientific research are vast. Some possible future directions include the development of new drugs for the treatment of cancer and other diseases, the study of protein-ligand interactions, and the development of new materials for use in electronics and other fields. Additionally, further research is needed to fully understand the biochemical and physiological effects of TPTP and to determine its potential toxicity.
合成方法
The synthesis of TPTP involves the reaction between propargyl chloride and thiophenol in the presence of a base. The reaction is carried out under an inert atmosphere and the product is purified using column chromatography. This method has proven to be efficient and yields high-quality TPTP.
科学研究应用
TPTP has been widely used in scientific research due to its unique chemical properties. It has been used as a ligand for metal complexes, as a building block for organic synthesis, and as a probe for studying protein-ligand interactions. TPTP has also been used in the development of new drugs for the treatment of cancer and other diseases.
属性
CAS 编号 |
102070-37-1 |
|---|---|
产品名称 |
1,1,3-Tris(phenylthio)-1-propene |
分子式 |
C21H18S3 |
分子量 |
366.6 g/mol |
IUPAC 名称 |
1,3-bis(phenylsulfanyl)prop-1-enylsulfanylbenzene |
InChI |
InChI=1S/C21H18S3/c1-4-10-18(11-5-1)22-17-16-21(23-19-12-6-2-7-13-19)24-20-14-8-3-9-15-20/h1-16H,17H2 |
InChI 键 |
XBMCYJDHTDKVJI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SCC=C(SC2=CC=CC=C2)SC3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)SCC=C(SC2=CC=CC=C2)SC3=CC=CC=C3 |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




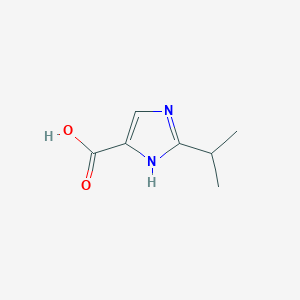
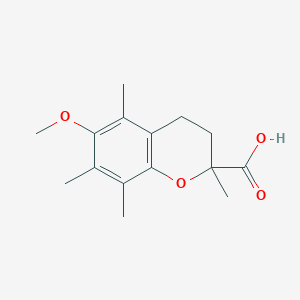
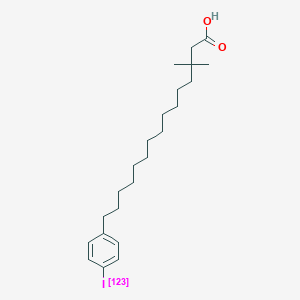


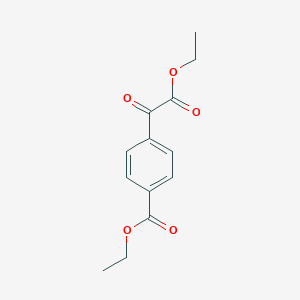
![2-Methylfuro[2,3-b]pyridin-3(2H)-one](/img/structure/B8850.png)

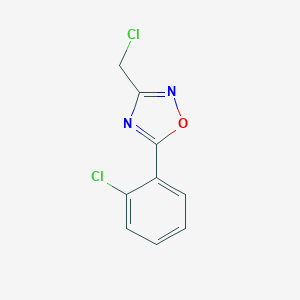
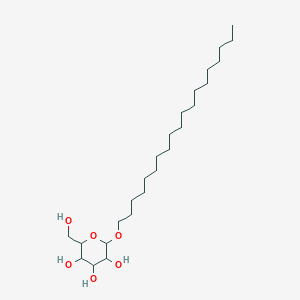
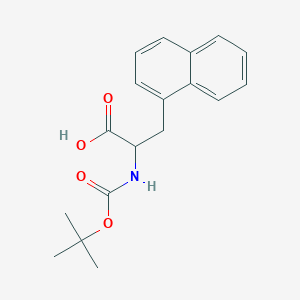
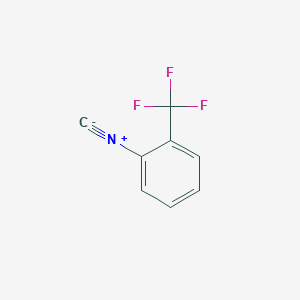
![7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B8861.png)